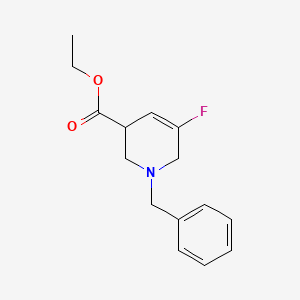

Ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate

CAS No.: 1823391-39-4

Cat. No.: VC5143432

Molecular Formula: C15H18FNO2

Molecular Weight: 263.312

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823391-39-4 |

|---|---|

| Molecular Formula | C15H18FNO2 |

| Molecular Weight | 263.312 |

| IUPAC Name | ethyl 1-benzyl-5-fluoro-3,6-dihydro-2H-pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C15H18FNO2/c1-2-19-15(18)13-8-14(16)11-17(10-13)9-12-6-4-3-5-7-12/h3-8,13H,2,9-11H2,1H3 |

| Standard InChI Key | OSXMBAILJGXLEW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CN(CC(=C1)F)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,3,6-tetrahydropyridine core, a partially saturated heterocyclic ring system that combines aromatic and aliphatic characteristics. The core is substituted at position 1 with a benzyl group (–CH₂C₆H₅), at position 5 with fluorine, and at position 3 with an ethyl carboxylate ester (–COOCH₂CH₃). The tetrahydropyridine ring exists in a boat-like conformation, with the benzyl and fluorine groups occupying axial positions to minimize steric hindrance.

Key structural descriptors include:

-

IUPAC Name: Ethyl 1-benzyl-5-fluoro-3,6-dihydro-2H-pyridine-3-carboxylate

-

SMILES: CCOC(=O)C1CN(CC(=C1)F)CC2=CC=CC=C2

-

InChIKey: OSXMBAILJGXLEW-UHFFFAOYSA-N

Spectroscopic and Physical Data

While experimental data on melting point, boiling point, and solubility are unavailable , predictive models suggest moderate lipophilicity (LogP ≈ 2.8) due to the benzyl and ethyl ester groups. The fluorine atom enhances electronegativity, influencing hydrogen-bonding potential and metabolic stability. The pKa of the tetrahydropyridine nitrogen is estimated at 7.1–7.6 based on analogous compounds , indicating weak basicity under physiological conditions.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₈FNO₂ |

| Molecular Weight | 263.312 g/mol |

| CAS Registry Number | 1823391-39-4 |

| Predicted LogP | 2.8 (Estimated) |

| pKa (Pyridinium Nitrogen) | 7.1–7.6 (Analog-based prediction) |

Synthesis and Reaction Pathways

General Synthetic Strategy

Synthesis of ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate typically involves multi-step sequences starting from pyridine or piperidine precursors. A plausible route includes:

-

Ring Fluorination: Introduction of fluorine at position 5 via electrophilic fluorination using Selectfluor® or DAST.

-

Benzylation: Alkylation of the nitrogen atom with benzyl bromide under basic conditions.

-

Esterification: Coupling of the carboxylic acid intermediate with ethanol via Steglich esterification.

Optimization Challenges

Key challenges include regioselective fluorination and avoiding over-reduction of the tetrahydropyridine ring. Microwave-assisted synthesis has been reported for similar compounds to improve yield and reduce reaction times . Purification often requires chromatographic techniques due to the compound’s sensitivity to heat and air oxidation.

Future Research Directions

Structural Modifications

-

Bioisosteric Replacement: Substituting the ethyl ester with amides or ketones to modulate pharmacokinetics.

-

Fluorine Positional Isomerism: Investigating 4-fluoro or 6-fluoro analogs for improved receptor selectivity.

In Vivo Studies

Rodent models are needed to assess bioavailability, toxicity, and efficacy in addiction paradigms. Comparative studies with M₁–M₄ receptor subtypes will clarify selectivity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume